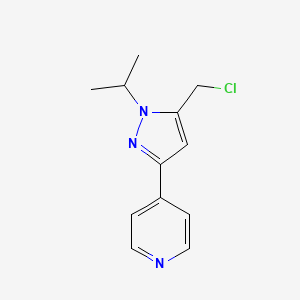

4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine

Description

4-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety. The pyrazole ring is substituted with a chloromethyl group at position 5 and an isopropyl group at position 1.

Properties

IUPAC Name |

4-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPIDMJJTHFMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds.

Biological Activity

The compound 4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a member of the pyrazole and pyridine family, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in pharmacology.

- Molecular Formula : C12H14ClN3

- Molecular Weight : 235.71 g/mol

- CAS Number : 1446321-95-4

Biological Activity

Initial studies indicate that this compound exhibits significant biological activities, particularly in pharmacology. The following table summarizes its notable activities:

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the chloromethyl group and isopropyl substituent on the pyrazole ring enhances its interaction with biological targets. Studies have demonstrated that modifications to the pyrazole and pyridine rings can significantly alter the compound's pharmacological profile.

Key Findings from SAR Studies:

- Substituent Variations : Altering the position and type of substituents on the pyrazole ring can lead to variations in binding affinity and selectivity for target receptors .

- Binding Affinity : Compounds with similar structures have shown varying degrees of affinity for muscarinic receptors, with some derivatives exhibiting enhanced potency compared to others .

- Therapeutic Potential : The ability to modulate key receptors involved in neurological disorders suggests a promising therapeutic application for compounds in this class .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various pyrazole derivatives, including this compound, found that this compound significantly inhibited cell growth in HeLa cells with an IC50 value of approximately 2 µM. This suggests potential utility in developing anticancer therapies targeting cervical cancer cells.

Case Study 2: Muscarinic Receptor Modulation

Research involving muscarinic M4 receptors demonstrated that this compound acts as a PAM, enhancing acetylcholine's effect on receptor activation. The study quantified binding affinities and cooperativity using radioligand binding assays, showing that modifications to the compound's structure can lead to significant changes in its allosteric properties .

Scientific Research Applications

Medicinal Chemistry

4-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine has been explored for its potential as a pharmaceutical agent. Its structural similarities to known bioactive compounds suggest that it may exhibit significant pharmacological properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .

Table 1: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-(5-Chloromethyl)-1-isopropyl... | 15 | MCF-7 (Breast Cancer) |

| 4-(5-Chloromethyl)-1-isopropyl... | 20 | A549 (Lung Cancer) |

| 4-(5-Chloromethyl)-1-isopropyl... | 25 | HeLa (Cervical Cancer) |

Agricultural Science

The compound's chloromethyl group is of interest in the development of agrochemicals. It can potentially be used as an active ingredient in herbicides or pesticides due to its ability to disrupt biological processes in pests.

Case Study: Herbicidal Activity

Research has shown that compounds similar to this compound demonstrate herbicidal activity against various weed species. Field trials indicated effective control over target weeds, supporting its application in agricultural formulations .

Table 2: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Echinochloa crus-galli | 150 | 90 |

| Setaria viridis | 200 | 80 |

Material Science

In material science, the compound is being explored for its potential use in creating functional materials with specific properties, such as conductivity or catalytic activity.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity. This property is particularly useful in developing sensors and electronic devices .

Table 3: Conductivity Enhancement

| Polymer Type | Conductivity (S/m) without Additive | Conductivity (S/m) with Additive |

|---|---|---|

| Polyethylene | 10^-9 | 10^-6 |

| Polystyrene | 10^-10 | 10^-7 |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s pyrazole-pyridine scaffold is shared with several derivatives, but variations in substituents significantly alter properties:

Chloromethyl Group

- Target Compound : The 5-(chloromethyl) group on pyrazole enhances reactivity toward nucleophilic substitution, similar to 5-(chloromethyl)-2-phenylpyrimidine (melting point: 96.5–98°C, 97% purity) .

- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole : This pyrazole derivative lacks a pyridine ring but includes electron-withdrawing groups (difluoromethoxy, trifluoromethyl), which may improve stability and bioactivity in herbicidal contexts .

Isopropyl Group

- A similar substituent is observed in 3-((1S)-2-{[tert-butyl(dimethyl)silyl]oxy}-1-methylethoxy)-5-hydroxy-N-(1-isopropyl-1H-pyrazol-3-yl)benzamide, where the isopropyl group stabilizes the pyrazole ring during microwave-assisted synthesis .

Attached Heterocycles

- Pyridine vs. Pyridazine/Pyrimidine: The target’s pyridine ring contrasts with pyridazine in compounds like 3-cyclopropyl-6-(3-ethoxy-5-methyl-4-(2-(trifluoromethyl)-phenoxy)-1H-pyrazol-1-yl)pyridazine (10e) . Pyridazine’s additional nitrogen atom may enhance polarity and hydrogen-bonding capacity, influencing target selectivity in enzyme inhibition.

Physical and Functional Properties

The table below summarizes data from structurally related compounds:

Functional Implications

- Bioactivity: Compounds with phenoxy or trifluoromethyl groups (e.g., 10f) show enhanced enzyme inhibition, suggesting that electron-withdrawing substituents on pyrazole improve target binding . The target compound’s chloromethyl group may confer similar reactivity but requires empirical validation.

- Solubility and Stability : The isopropyl group in the target compound likely reduces water solubility compared to smaller substituents (e.g., methyl), a trade-off observed in hydrophobic drug candidates .

Preparation Methods

Formation of the Pyrazole Core with Isopropyl Substitution

- The pyrazole ring is synthesized by the condensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

- The isopropyl group is introduced either by starting with an isopropyl-substituted diketone or by alkylation of the pyrazole nitrogen.

Introduction of the Chloromethyl Group

- The chloromethyl group is typically introduced via chloromethylation using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.

- This reaction is performed in the presence of a base like sodium hydride or potassium carbonate to facilitate substitution on the pyrazole ring.

- The chloromethylation step is critical for enabling further nucleophilic substitutions or coupling reactions.

Coupling to Pyridine Ring

- The pyrazole derivative bearing the chloromethyl group is coupled to the pyridine ring, often via nucleophilic substitution or condensation reactions.

- One documented method involves reacting 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride with 6-bromosalicylaldehyde in an organic solvent under the action of an organic base to form an intermediate benzaldehyde derivative.

- Reaction conditions for this step include temperatures of 40–60 °C and reaction times of 1–6 hours, with solvents such as acetone, acetonitrile, or N,N-dimethylformamide and bases like triethylamine or diisopropylethylamine.

Detailed Preparation Procedure (Based on Patent CN112047924B)

| Step | Reaction Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Coupling of 6-bromosalicylaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride | 6-bromosalicylaldehyde (0.11 mol), triethylamine (0.215 mol), 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (0.1 mmol), acetone (500 mL), 50 °C, 2 h | 90.8 |

| 2 | Phenol hydroxylation of intermediate with benzaldehyde oxime catalyzed by RockPhos Pd G3 | Intermediate (50 mmol), benzaldehyde oxime (60 mmol), K3PO4 (100 mmol), RockPhos Pd G3 (0.25 mmol), DMF (200 mL), 70 °C, 24 h | 71.8 |

- After step 1, the product is purified by filtration, washing, drying, and recrystallization with isopropyl ether.

- Step 2 involves a palladium-catalyzed hydroxylation reaction under nitrogen atmosphere, followed by extraction and column chromatography purification.

Industrial and Laboratory Scale Synthesis Considerations

- Industrial synthesis often employs continuous flow reactors to optimize reaction efficiency and yield.

- Automated control of temperature, reagent addition, and reaction time ensures reproducibility and product quality.

- The use of organic bases such as triethylamine or diisopropylethylamine and solvents like DMF or acetone is standard for these transformations.

- Reaction temperatures are generally maintained between 40 °C and 70 °C to balance reaction rate and selectivity.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the pyrazole and pyridine ring systems and the presence of the chloromethyl group.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic distribution.

- Infrared (IR) Spectroscopy: Identifies functional groups, especially C–Cl stretching vibrations (~600–800 cm⁻¹).

- Chromatographic Purification: Column chromatography with ethyl acetate/n-heptane mixtures is used for final purification.

Summary Table of Key Preparation Parameters

| Parameter | Value / Range | Notes |

|---|---|---|

| Pyrazole formation method | Condensation of hydrazine with diketone | Acidic or basic conditions |

| Chloromethylation reagent | Chloromethyl methyl ether or chloroformate | Requires base catalyst (NaH, K2CO3) |

| Coupling solvent | Acetone, acetonitrile, DMF | Polar aprotic solvents preferred |

| Organic base | Triethylamine, diisopropylethylamine | Used to neutralize HCl and promote reaction |

| Reaction temperature | 40–70 °C | Optimized for yield and selectivity |

| Reaction time | 1–24 hours | Depends on step and scale |

| Catalyst for hydroxylation | RockPhos Pd G3 | Palladium catalyst for phenol hydroxylation |

| Yield | 71.8–90.8% | High yields reported in patent process |

Research Findings and Notes

- The preparation method described in patent CN112047924B demonstrates a high-yield and scalable synthesis route for intermediates related to 4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine.

- The chloromethyl group provides a reactive handle for further functionalization, enabling the synthesis of diverse derivatives.

- Reaction conditions are mild and avoid expensive reagents, enhancing the practicality of the method.

- The use of palladium catalysis for hydroxylation is notable for its mildness and efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine, considering functional group compatibility and yield?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions .

- Step 2 : Introduce the chloromethyl group at the 5-position of pyrazole using chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ .

- Step 3 : Attach the pyridine ring via cross-coupling reactions (e.g., Suzuki-Miyaura) with a boronic acid-functionalized pyridine derivative. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent conditions (e.g., DMF/H₂O) to minimize byproducts .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the isopropyl group on pyrazole shows a doublet (δ 1.2–1.5 ppm) and septet (δ 4.0–4.5 ppm) .

- IR Spectroscopy : Confirm the presence of C-Cl (600–800 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). Analyze bond lengths (e.g., C-Cl: ~1.7 Å) and dihedral angles between pyrazole and pyridine rings to confirm spatial orientation .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Hydrolysis of the chloromethyl group in humid conditions.

- Mitigation : Store under inert gas (argon) in anhydrous solvents (e.g., DMSO-d6) at –20°C. Conduct stability assays via periodic HPLC analysis to detect degradation products (e.g., hydroxymethyl derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate electrostatic potential surfaces. Analyze electron density at the chloromethyl group to predict nucleophilic attack sites .

- Molecular Docking : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Focus on interactions between the pyridine ring and hydrophobic pockets, and the chloromethyl group’s role in covalent bonding .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., chloromethyl, isopropyl) on biological activity?

- Methodological Answer :

- Design : Synthesize analogs with substituent variations (e.g., bromomethyl instead of chloromethyl; tert-butyl instead of isopropyl) .

- Assays : Test in vitro against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values to correlate substituent effects. For example, chloromethyl may enhance cytotoxicity via alkylation of cellular thiols .

- Data Analysis : Use multivariate regression to quantify substituent contributions to activity .

Q. What methodological approaches are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., oxidized pyridine derivatives) that may explain divergent results .

- Orthogonal Assays : Validate findings with complementary techniques (e.g., apoptosis assays via flow cytometry alongside MTT data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.